

Physical and Chemical Properties of (S)-(+)-Atrolactic Acid

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Compound of Interest

Compound Name: (s)-Atrolactic acid

Cat. No.: B077762

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(S)-(+)-Atrolactic acid, also known as (S)-(+)- α -Methylmandelic acid, is an organic compound with the chemical formula $C_9H_{10}O_3$.^[1] Its properties are summarized below.

Property	Value
Molecular Formula	$C_9H_{10}O_3$
Molecular Weight	166.17 g/mol ^{[1][2]}
IUPAC Name	(2S)-2-hydroxy-2-phenylpropanoic acid ^[1]
CAS Registry Number	13113-71-8 ^[1]
Appearance	Orthorhombic crystals (for the racemic form) ^[2]
Melting Point	94.5°C (anhydrous racemic form) ^[2]
pKa	3.467 (at 25°C for the racemic form) ^[2]
Solubility (anhydrous racemic form in water)	17.04 g/L at 18°C ^[2]
	21.17 g/L at 25°C ^[2]
	25.65 g/L at 30°C ^[2]
	Much more soluble in boiling water ^[2]
	Slightly soluble in petroleum ether ^[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-(+)-Atrolactic acid are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.^[3] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method^{[4][5]}

- **Sample Preparation:** Ensure the (S)-(+)-Atrolactic acid sample is completely dry and finely powdered.^{[4][5]}
- **Capillary Tube Loading:** Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of about 1/16 inch.^{[4][6]} The sample can be compacted by tapping the tube or dropping it through a longer glass tube.^[6]
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus, such as a DigiMelt or a Thiele tube filled with mineral oil.^{[3][5]}
- **Heating and Observation:**
 - For an unknown compound, a rapid heating rate (10-20°C/min) can be used initially to find an approximate melting range.^[6]
 - For a precise measurement, start heating at a slow, controlled rate (approx. 2°C/min) when the temperature is about 5-10°C below the expected melting point.^[6]
- **Data Recording:** Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.^[4]

Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds, quantifying the extent to which an enantiomer rotates plane-polarized light.^{[7][8]}

Methodology: Polarimetry

- Instrument Preparation: Turn on the polarimeter and allow it to warm up.[\[9\]](#)
- Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent that will be used for the sample solution.[\[9\]](#) Place the cell in the instrument and zero it.[\[9\]](#)
- Sample Preparation: Accurately weigh a sample of (S)-(+)-Atrolactic acid and dissolve it in a precise volume of a suitable solvent to create a solution of known concentration (c), typically in g/mL.[\[9\]](#)
- Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[\[9\]](#) Place the cell in the polarimeter and measure the observed optical rotation (α).[\[9\]](#) Record the temperature (T) and the wavelength (λ) of the light source, which is commonly the D-line of a sodium lamp (589 nm).[\[7\]](#)
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula:[\[8\]](#)[\[9\]](#) $[\alpha]_T^\lambda = \alpha / (l * c)$
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration in g/mL

Solubility Determination

Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.[\[10\]](#)

Methodology: Shake-Flask Method[\[11\]](#)

- Preparation: Place a small, measured amount of (S)-(+)-Atrolactic acid (e.g., 25 mg) into a small test tube.[\[12\]](#)
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[\[12\]](#)

- **Equilibration:** After each addition, shake the test tube vigorously to facilitate dissolution.^[12] The mixture should be agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.^[11]
- **Observation:** Observe if the solid completely dissolves. The presence of undissolved solid indicates that the solution is saturated.^[11]
- **Quantification (Optional):** To determine the exact solubility, the saturated solution must be separated from the excess solid (e.g., by filtration). The concentration of the solute in the filtrate is then determined using a reliable analytical method.^[11] This process can be repeated at different temperatures to construct a solubility curve.^[13]

Spectroscopic Analysis

Methodology:

- **Sample Preparation:** Dissolve approximately 5-25 mg of the (S)-(+)-Atrolactic acid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.^[14] The use of deuterated solvents prevents the large solvent proton signals from overwhelming the analyte signals.^[15]
- **Filtration:** Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any suspended solid particles, which can degrade spectral quality.^[14]
- **Data Acquisition:**
 - Place the NMR tube in the spectrometer.
 - The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.^[16]
 - The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.^[16]
 - Acquire the spectrum using a standard pulse sequence.^[16]
- **Data Processing:** The acquired data (Free Induction Decay) is subjected to a Fourier Transform to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).^[16]

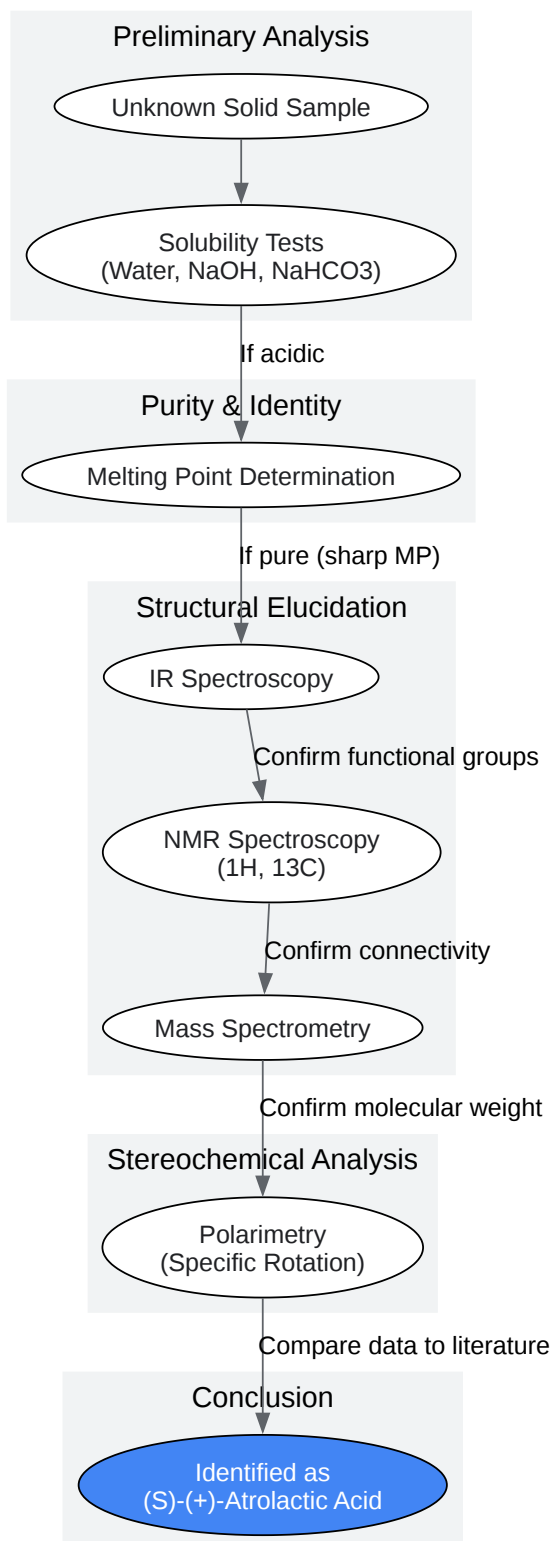
Methodology: Thin Solid Film or KBr Pellet

- Thin Solid Film Method:[17]
 - Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[17]
 - Place the plate in the spectrometer and obtain the spectrum.
- KBr Pellet Method:[18][19]
 - Mix a small amount of the sample with dry potassium bromide (KBr) powder in a ratio of about 1:30.[19]
 - Grind the mixture thoroughly in a mortar and pestle to create a fine powder.[19]
 - Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.[19]
 - Mount the pellet in a sample holder in the IR spectrometer and acquire the spectrum.

Visualized Workflow: Characterization of a Chiral Organic Acid

The following diagram illustrates a logical workflow for the physical characterization of an unknown solid sample suspected to be a chiral organic acid like (S)-(+)-Atrolactic acid.

Workflow for Physical Characterization of a Chiral Organic Acid

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Caption: A logical workflow for the characterization of a chiral organic acid.

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